

An In-depth Technical Guide to Hirudonucleodisulfide B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hirudonucleodisulfide B*

Cat. No.: *B12401173*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activity of **Hirudonucleodisulfide B**. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this natural compound.

Core Chemical and Physical Properties

Hirudonucleodisulfide B is a heterocyclic compound with a thieno[3,2-g]pteridine core.^[1] Its quantitative properties, as computed by PubChem, are summarized in the table below for easy reference and comparison.^[1]

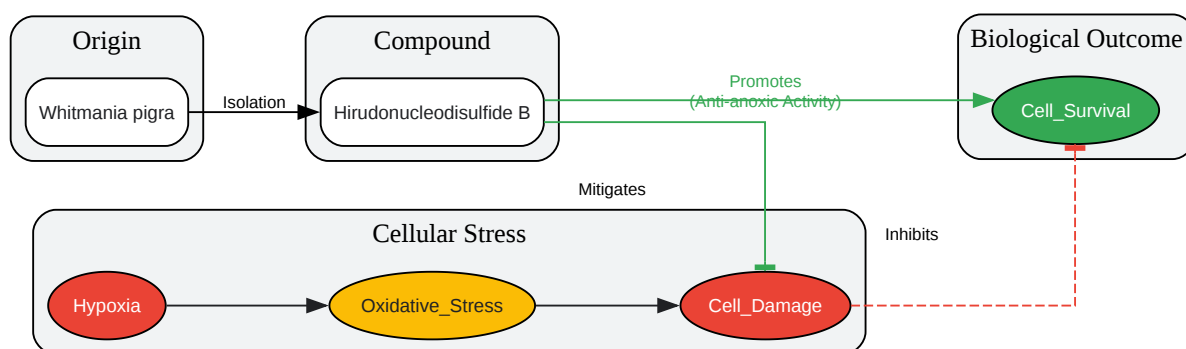
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₄ O ₄ S ₂	[1]
Molecular Weight	326.35 g/mol	[2]
Exact Mass	326.01434716 Da	[1]
IUPAC Name	7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione	[1]
Canonical SMILES	<chem>CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(CO)O</chem>	
InChI Key	LVKHOHWZGZHHS-UHFFFAOYSA-N	
XLogP3	-0.6	[1]
Hydrogen Bond Donors	4	[1]
Hydrogen Bond Acceptors	8	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	178 Å ²	[1]
Heavy Atom Count	21	[1]
CAS Number	1072789-38-8	[1]

Biological Context and Activity

Hirudonucleodisulfide B has been identified as a natural product isolated from the medicinal leech *Whitmania pigra*.^[2] Its primary reported biological activity is a moderate anti-anoxic effect, suggesting a potential role in protecting cells and tissues from the detrimental effects of oxygen deprivation (hypoxia or anoxia).^[2] The precise molecular mechanism and the specific signaling pathways through which **Hirudonucleodisulfide B** exerts its anti-anoxic effects have not yet been fully elucidated in the available scientific literature.

Conceptual Framework for Anti-Anoxic Activity

While a specific signaling pathway for **Hirudonucleodisulfide B** is not yet known, the following diagram illustrates a conceptual workflow. This diagram shows the relationship between the compound's origin, its chemical nature, and its observed biological effect in the context of cellular response to hypoxic stress.



[Click to download full resolution via product page](#)

Conceptual workflow of **Hirudonucleodisulfide B**'s anti-anoxic activity.

Experimental Protocols

Detailed experimental protocols for the specific isolation of **Hirudonucleodisulfide B** and for the precise assay of its anti-anoxic activity are not extensively detailed in the currently available literature. However, this section provides representative methodologies based on standard practices in natural product chemistry and hypoxia research.

4.1. Representative Protocol for Isolation from *Whitmania pigra*

This protocol is a generalized procedure for the extraction and isolation of small molecule compounds from leech tissue, based on common techniques in natural product chemistry.

- **Preparation of Biological Material:** Fresh or dried *Whitmania pigra* leeches are ground into a fine powder.
- **Extraction:**

- The powdered leech material is subjected to solvent extraction, typically starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by solvents of increasing polarity such as ethyl acetate and methanol.
- Alternatively, an aqueous extraction can be performed, followed by liquid-liquid partitioning against solvents of varying polarities. A patent for a leech extract suggests homogenization in water followed by enzymatic hydrolysis with trypsin.
- Fractionation:
 - The crude methanol or aqueous extract is concentrated under reduced pressure.
 - The resulting residue is then fractionated using column chromatography. A common stationary phase is silica gel, with a gradient elution system (e.g., from hexane to ethyl acetate to methanol).
- Purification:
 - Fractions showing promising activity in a preliminary screen are further purified using high-performance liquid chromatography (HPLC).
 - A C18 reverse-phase column is often used, with a mobile phase gradient of water and acetonitrile or methanol.
- Structure Elucidation: The pure compound is identified and characterized using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and 2D-NMR).

4.2. Representative Protocol for In Vitro Anti-Anoxic Activity Assay

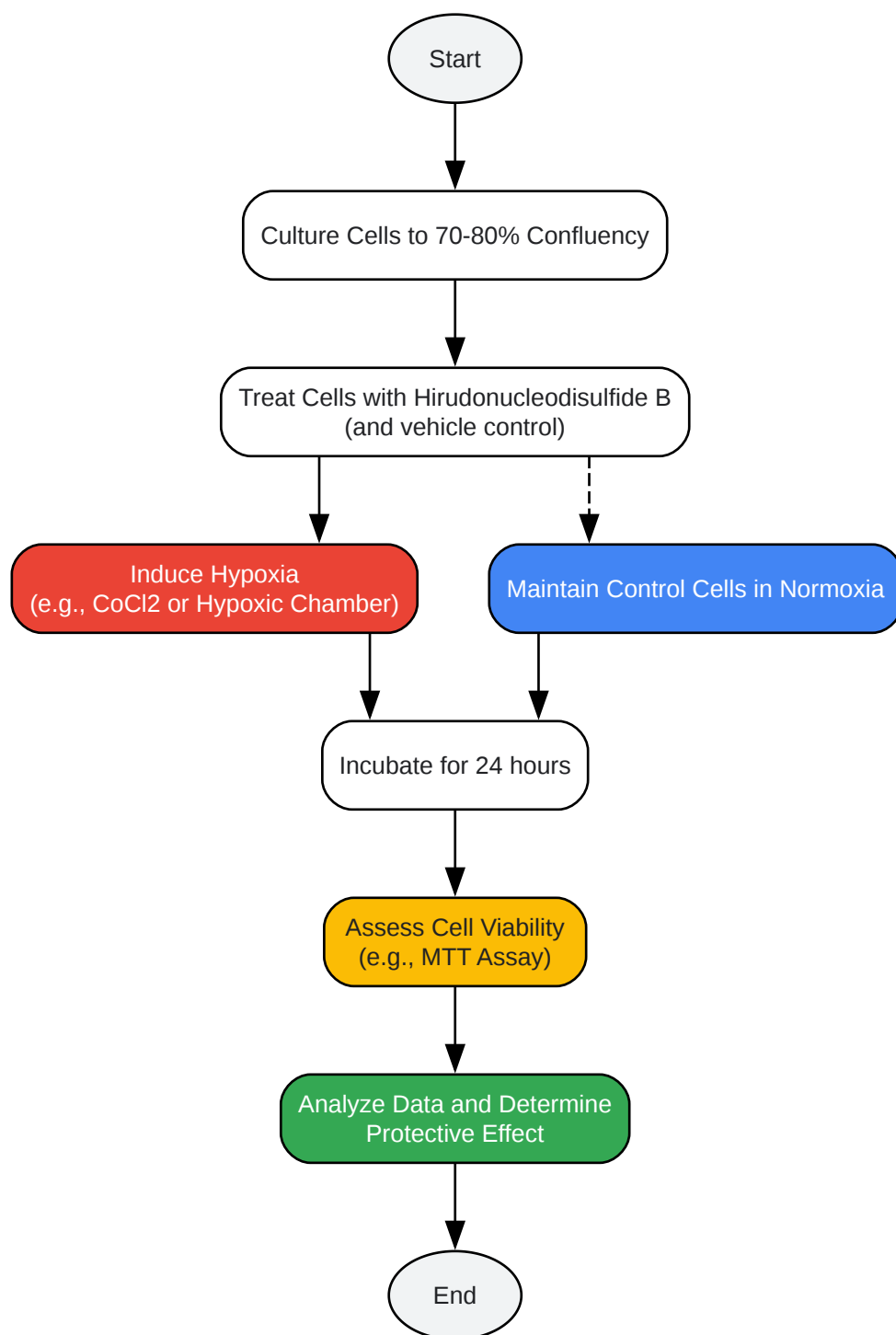
This protocol describes a common cell-based assay to screen for compounds that protect against hypoxia-induced cell death.

- Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other relevant cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency.
- Induction of Chemical Hypoxia:

- Cells are pre-treated with various concentrations of **Hirudonucleodisulfide B** for a specified period (e.g., 2 hours).
- Hypoxia is chemically induced by adding cobalt chloride (CoCl_2) to the culture medium to a final concentration of 100-150 μM . CoCl_2 mimics hypoxia by stabilizing the Hypoxia-Inducible Factor-1 alpha (HIF-1 α).
- Alternatively, cells can be placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O_2 , 5% CO_2 , 94% N_2).
- Incubation: Cells are incubated under hypoxic conditions for a duration known to cause significant cell death in untreated controls (e.g., 24 hours). A set of control cells is maintained under normoxic conditions.
- Assessment of Cell Viability:
 - Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
 - The absorbance is read on a microplate reader, and the percentage of viable cells is calculated relative to the normoxic control.
- Data Analysis: The protective effect of **Hirudonucleodisulfide B** is determined by comparing the viability of cells treated with the compound to that of untreated cells under hypoxic conditions. A dose-response curve can be generated to determine the EC_{50} value.

Logical Flow of a Hypoxia Experiment

The following diagram outlines the logical workflow for a typical experiment designed to test the efficacy of a compound like **Hirudonucleodisulfide B** against cellular hypoxia.



[Click to download full resolution via product page](#)

Logical workflow for an in vitro hypoxia experiment.

Conclusion and Future Directions

Hirudonucleodisulfide B is a natural product with a defined chemical structure and promising, albeit moderately characterized, anti-anoxic activity. The lack of detailed mechanistic studies and specific experimental protocols in the public domain highlights a significant opportunity for further research. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. Furthermore, the development and publication of robust isolation and synthesis protocols would greatly facilitate the broader scientific community's ability to explore the therapeutic potential of **Hirudonucleodisulfide B** in conditions associated with hypoxic-ischemic injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hirudonucleodisulfide B | C₁₁H₁₀N₄O₄S₂ | CID 42614050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hirudonucleodisulfide B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401173#chemical-structure-of-hirudonucleodisulfide-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com